4-Benzyloxyphenylhydrazine
Overview
Description
4-Benzyloxyphenylhydrazine is a chemical compound involved in various chemical reactions and synthesis processes, leading to the production of numerous biologically active and structurally diverse compounds. Its role in synthesis is critical due to its reactivity with different chemical agents, enabling the formation of novel compounds with potential applications in material science, pharmacology, and organic chemistry.
Synthesis Analysis
The synthesis of 4-Benzyloxyphenylhydrazine and its derivatives often involves reactions with amines, phenylhydrazine, and other reagents. For example, 4-Aryl-1H-2,3-benzoxazin-1-ones react with phenylhydrazine to yield 1,3-diaryl-1,2-dihydrophthalazin-4-ones under certain conditions, showcasing the compound's versatility in synthesis processes (Fahmy & Aly, 1976).
Molecular Structure Analysis
Detailed molecular structure analysis of related compounds, such as benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, provides insights into the electronic and vibrational spectra, molecular orbitals, and chemical reactivity. Theoretical calculations, including DFT studies, help in understanding the compound's stability, reactivity, and interaction with biomolecules (Mumit et al., 2020).
Chemical Reactions and Properties
4-Benzyloxyphenylhydrazine undergoes various chemical reactions, leading to the synthesis of novel compounds. For instance, its reaction with o-ethynylphenyl isothiocyanates followed by iodine addition produces 4-(iodoalkylidene)benzo[d][1,3]thiazines, demonstrating its utility in creating structurally diverse heterocycles (Sashida et al., 2013).
Physical Properties Analysis
The physical properties of 4-Benzyloxyphenylhydrazine derivatives, such as solubility, melting point, and stability, are crucial for their application in synthesis and material science. These properties are influenced by the compound's molecular structure and the presence of functional groups.
Chemical Properties Analysis
The chemical properties, including reactivity with nucleophiles, electrophiles, and other agents, are essential for understanding the compound's behavior in various chemical contexts. For example, the reaction of 4-benzyloxytetrahalogenopyridines with nucleophiles showcases the compound's reactivity and potential for creating a wide range of products (Julia et al., 1983).
Scientific Research Applications
Synthesis and Medicinal Importance
4-Benzyloxyphenylhydrazine and related compounds, such as 1,4-benzothiazine, are vital in synthesizing various biologically active derivatives. These derivatives exhibit a wide range of biological activities, including anti-hypertensive, anti-HIV, anti-inflammatory, antimicrobial, anti-rheumatic, cardiovascular, cytotoxic, immunomodulator, neuroprotective, antioxidant, antimalarial, and aldose reductase inhibitor properties (Maheshwari & Goyal, 2015).
Metal Complexes and Bioactive Materials
The condensation reaction involving phenylhydrazine leads to the production of compounds with potential as bioactive materials and therapeutic agents. These compounds are studied for their antibacterial and antioxidant activities, indicating their significance in developing alternative therapeutic agents (Idemudia, Sadimenko & Hosten, 2016).
Cardiovascular Applications
In cardiovascular research, derivatives of benzylisoquinolines (a related group to benzylhydrazines) like tetrandrine show various pharmacological activities, including calcium antagonism and adrenoceptor antagonism. These compounds, derived from plants used in Chinese traditional medicine, highlight the potential of benzylhydrazine derivatives in cardiovascular drug development (Sutter & Wang, 1993).
Anticancer Drug Development
Derivatives of 4-Benzyloxyphenylhydrazine, such as benzotriazine di-N-oxides, are explored in anticancer drug development. SR 4233 (tirapazamine) is an example of a bioreductive anticancer drug that targets hypoxic cells in solid tumors, showing the potential of these compounds in cancer therapy (Brown, 1993).
Neuropharmacology
In neuropharmacology, certain hydrazinecarbothioamides demonstrate significant anticonvulsant activity. These compounds, designed and synthesized based on 4-Benzyloxyphenylhydrazine structures, show promising results in epilepsy models, indicating their potential in treating neurological disorders (Tripathi & Kumar, 2013).
Monoamine Oxidase Inhibition
Synthesized derivatives of 1,4-benzothiazine-2,2-dioxide exhibit monoamine oxidase inhibition activities. These activities are important in the context of neurological and psychiatric disorders, indicating the therapeutic potential of 4-Benzyloxyphenylhydrazine derivatives in these areas (Ahmad et al., 2018).
Functionalized Benzothiazine for Drug Development
1,4-Benzothiazines, closely related to 4-Benzyloxyphenylhydrazine, are crucial scaffolds in therapeutic and medicinal research, with wide-ranging biological properties. These scaffolds are extensively utilized in novel drug development, highlighting their medicinal importance (Ajani, 2012).
Anticancer and Antioxidant Studies
Benzene sulfonamide derivatives, synthesized from reactions involving benzylhydrazines, demonstrate potent anticancer effects against breast carcinoma cell lines and exhibit antioxidant activities. These findings underscore the potential of these compounds in cancer treatment and as antioxidants (Mohamed et al., 2022).
DNA Strand Cleavage in Anticancer Therapy
The benzotriazine 1,4-dioxides, derivatives of 4-Benzyloxyphenylhydrazine, are studied for their role in DNA strand cleavage, especially in hypoxic tumor cells. This research is significant for understanding the mechanisms of anticancer drugs targeting DNA at a molecular level (Shinde et al., 2004).
Safety And Hazards
properties
IUPAC Name |
(4-phenylmethoxyphenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-15-12-6-8-13(9-7-12)16-10-11-4-2-1-3-5-11/h1-9,15H,10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZKWTITXBRSPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901295601 | |
Record name | [4-(Phenylmethoxy)phenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901295601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxyphenylhydrazine | |
CAS RN |
51145-58-5 | |
Record name | [4-(Phenylmethoxy)phenyl]hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51145-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Phenylmethoxy)phenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901295601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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